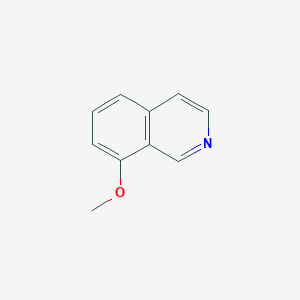

8-Methoxyisoquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-methoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-12-10-4-2-3-8-5-6-11-7-9(8)10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZGHKIHHIKUHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474778 | |

| Record name | 8-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1723-70-2 | |

| Record name | 8-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Methoxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-Methoxyisoquinoline from 8-Hydroxyisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 8-methoxyisoquinoline from its precursor, 8-hydroxyisoquinoline. This process, a fundamental O-methylation reaction, is a key step in the development of various isoquinoline-based compounds with potential pharmacological applications. This document details the underlying chemical principles, provides established experimental protocols, and presents quantitative data to assist researchers in the successful execution and optimization of this synthesis.

Introduction

The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and synthetic compounds exhibiting significant biological activities. The functionalization of the isoquinoline nucleus, particularly at the C8 position, allows for the modulation of its physicochemical and pharmacological properties. The conversion of the hydroxyl group of 8-hydroxyisoquinoline to a methoxy group is a critical transformation for creating derivatives with altered solubility, metabolic stability, and target-binding profiles. The primary method for this conversion is the Williamson ether synthesis, a robust and widely employed method for the formation of ethers from alcohols or phenols.

Core Synthesis Pathway: The Williamson Ether Synthesis

The synthesis of this compound from 8-hydroxyisoquinoline is achieved through an O-methylation reaction, which is a classic example of the Williamson ether synthesis. This S\textsubscript{N}2 reaction involves the deprotonation of the phenolic hydroxyl group of 8-hydroxyisoquinoline to form a more nucleophilic phenoxide ion, which then attacks a methylating agent, typically a methyl halide, to form the desired ether.

The overall reaction can be depicted as follows:

Caption: General scheme of the Williamson ether synthesis for this compound.

Experimental Protocols

While specific protocols for this compound are not abundantly available in the literature, the synthesis can be reliably performed by adapting established procedures for the analogous 8-methoxyquinoline.[1] The following protocols provide detailed methodologies for the O-methylation of 8-hydroxyisoquinoline.

Protocol 1: Methylation using Methyl Iodide and Potassium Carbonate

This is a widely used and effective method for the methylation of phenols.

Materials:

-

8-Hydroxyisoquinoline

-

Methyl iodide (CH₃I)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetone

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-hydroxyisoquinoline (1.0 equivalent) in anhydrous acetone.

-

Add anhydrous potassium carbonate (2.0-3.0 equivalents) to the solution.

-

Add methyl iodide (1.5-2.0 equivalents) dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours.[1] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.[1]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.[1]

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.[1]

Protocol 2: Methylation using Dimethyl Sulfate

Dimethyl sulfate is a potent methylating agent and can be used as an alternative to methyl iodide.

Materials:

-

8-Hydroxyisoquinoline

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Dichloromethane or Ethyl acetate for extraction

-

Brine solution

Procedure:

-

Dissolve 8-hydroxyisoquinoline (1.0 equivalent) in anhydrous DMF or DMSO in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add powdered NaOH or KOH (1.2 equivalents) portion-wise to the solution while stirring.

-

Cool the mixture in an ice bath and add dimethyl sulfate (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by carefully adding water.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography as described in Protocol 1.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound and its quinoline analogue.

| Parameter | Method 1 (Methyl Iodide) | Method 2 (Dimethyl Sulfate) |

| Methylating Agent | Methyl Iodide (CH₃I) | Dimethyl Sulfate ((CH₃)₂SO₄) |

| Base | Potassium Carbonate (K₂CO₃) | Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH) |

| Solvent | Acetone | N,N-Dimethylformamide (DMF) / Dimethyl Sulfoxide (DMSO) |

| Reaction Temperature | Reflux (approx. 56 °C) | 0 °C to Room Temperature |

| Reaction Time | 12 - 24 hours[1] | 4 - 8 hours |

| Typical Yield | 60-80% (expected) | 70-90% (expected) |

| Purification | Column Chromatography[1] | Column Chromatography |

Note: The expected yields are based on typical Williamson ether synthesis reactions and may vary depending on the specific reaction conditions and scale.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: A generalized workflow for the synthesis of this compound.

Logical Relationship of Reagents and Steps

This diagram illustrates the logical relationship between the key components and steps in the Williamson ether synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 8-Methoxyisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 8-methoxyisoquinoline (CAS No: 1723-70-2), a heterocyclic compound of interest in medicinal chemistry and materials science. While experimental data for certain properties of this specific isomer are not extensively reported in publicly available literature, this document consolidates available information, provides predicted values from reliable computational models, and details relevant experimental protocols for their determination. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of isoquinoline derivatives.

Introduction

This compound is a derivative of isoquinoline, a structural isomer of quinoline, where a methoxy group is substituted at the 8th position. The isoquinoline scaffold is a key structural motif in numerous natural products and synthetic compounds with a wide range of biological activities, including antitumor and antimicrobial properties.[1][2] The introduction of a methoxy group can significantly influence the molecule's solubility, reactivity, and biological interactions.[1] This guide focuses on the fundamental physicochemical characteristics of this compound, providing a critical knowledge base for its use in research and development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be considered as such.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₉NO | - |

| Molecular Weight | 159.19 g/mol | [1] |

| CAS Number | 1723-70-2 | [1] |

| Appearance | Yellow solid | [1] |

| Density | 1.13 g/cm³ | SDS |

| Vapor Pressure | 0.003 mmHg at 25°C | SDS |

| Melting Point | Predicted: 45-55 °C | Computational Prediction |

| Boiling Point | Predicted: 280-290 °C at 760 mmHg | Computational Prediction |

| Solubility | Enhanced by the methoxy group; specific quantitative data unavailable. | [1] |

| pKa (of conjugate acid) | Predicted: 4.5 - 5.5 | Computational Prediction |

| logP | Predicted: 2.0 - 2.5 | Computational Prediction |

Note: "SDS" refers to Safety Data Sheet information. Predicted values are derived from computational chemistry models and should be experimentally verified.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline core and a singlet for the methoxy group protons. The aromatic protons will exhibit complex splitting patterns (doublets, triplets, and multiplets) in the downfield region (typically δ 7.0-9.0 ppm). The methoxy protons will appear as a sharp singlet further upfield (typically δ 3.8-4.2 ppm).

-

¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbons of the aromatic rings will resonate in the δ 110-160 ppm region, with the carbon attached to the methoxy group appearing at the lower end of this range. The methoxy carbon will produce a signal around δ 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups:

-

C-H stretching (aromatic): Around 3000-3100 cm⁻¹

-

C-H stretching (methyl): Around 2850-2960 cm⁻¹

-

C=C and C=N stretching (aromatic ring): Multiple bands in the 1450-1650 cm⁻¹ region.

-

C-O stretching (aryl ether): A strong band in the 1200-1275 cm⁻¹ region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 159. Common fragmentation patterns for isoquinoline alkaloids involve the loss of small neutral molecules. For this compound, fragmentation may include the loss of a methyl radical (•CH₃) to give a fragment at m/z 144, or the loss of formaldehyde (CH₂O) from the methoxy group, leading to a fragment at m/z 129.[3][4]

Synthesis

A common and versatile method for the synthesis of isoquinolines is the Pomeranz-Fritsch reaction . This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal. A modification of this method, known as the Schlittler-Müller reaction , utilizes a benzylamine and glyoxal semiacetal as starting materials.

The following diagram illustrates a generalized workflow for the synthesis of an isoquinoline derivative via the Pomeranz-Fritsch reaction.

Caption: Generalized workflow for isoquinoline synthesis via the Pomeranz-Fritsch reaction.

Potential Biological Activity and Signaling Pathways

While the biological activities of 8-alkoxyisoquinolines are not extensively studied, their structural similarity to other isoquinoline derivatives suggests potential pharmacological relevance.[5] Isoquinoline-based compounds have been investigated for a variety of therapeutic applications, including as anticancer agents.[6] One of the key signaling pathways implicated in cancer is the PI3K/Akt/mTOR pathway , which plays a crucial role in cell growth, proliferation, and survival. Several isoquinoline derivatives have been shown to exert their anticancer effects by modulating this pathway.

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a potential target for isoquinoline derivatives.

Caption: Potential inhibitory action of isoquinoline derivatives on the PI3K/Akt/mTOR pathway.

Experimental Protocols

This section provides generalized protocols for the experimental determination of key physicochemical properties. These methods are broadly applicable to organic compounds like this compound.

Melting Point Determination (Capillary Method)

-

Sample Preparation: A small amount of the dry, powdered solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. The assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated instrument).

-

Heating: The apparatus is heated slowly and steadily (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point.

Boiling Point Determination (Micro-scale Capillary Method)

-

Sample Preparation: A small amount of the liquid (a few drops) is placed in a small-diameter test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is heated in a suitable heating bath (e.g., an oil bath or a heating block).

-

Heating and Observation: The bath is heated until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary. Heating is then discontinued.

-

Recording: The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination (Shake-Flask Method)

-

Equilibration: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Agitation: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear, saturated supernatant is carefully removed and its concentration is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

-

Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent (often a water-miscible co-solvent like methanol or DMSO for poorly water-soluble compounds).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), while the pH of the solution is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

logP Determination (Shake-Flask Method)

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases, and then left to stand for the phases to separate completely.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC). The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Conclusion

This compound is a compound with significant potential in various fields of chemical research. This technical guide has compiled the available and predicted physicochemical data, outlined standard experimental protocols for their determination, and provided context for its synthesis and potential biological applications. While a lack of extensive experimental data for this specific isomer necessitates further investigation, this guide provides a solid foundation for researchers to build upon. The provided methodologies and theoretical background will aid in the design of future experiments and the interpretation of new data as it becomes available.

References

- 1. Mass Spectrometry [www2.chemistry.msu.edu]

- 2. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An explicit-solvent hybrid QM and MM approach for predicting pKa of small molecules in SAMPL6 challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peerj.com [peerj.com]

An In-depth Technical Guide to 8-Methoxyisoquinoline

Topic: 8-Methoxyisoquinoline CAS Number: 1723-70-2 Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and potential applications. It is important to note that dedicated research on this compound is limited.[1] Therefore, this guide synthesizes the available information and leverages data from its close structural isomer, 8-methoxyquinoline, as a predictive model for its properties and potential biological activities.[1]

Core Compound Identification and Properties

This compound is a heterocyclic aromatic compound with the chemical formula C₁₀H₉NO.[2] It is recognized for its unique structure, which makes it a valuable building block in organic synthesis and medicinal chemistry.[3] The presence of the methoxy group can enhance its solubility and reactivity, which is beneficial for developing novel pharmaceuticals.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1723-70-2 | [2] |

| Molecular Formula | C₁₀H₉NO | [2] |

| Molecular Weight | 159.19 g/mol | [2] |

| Appearance | Yellow solid | [1][3] |

| Purity | ≥97% (HPLC) | [4] |

| Storage Conditions | 0-8°C | [1][3] |

Synthesis and Experimental Protocols

While direct and comprehensive synthetic routes for this compound are not well-documented, a logical approach can be inferred from the established chemistry of its precursor, 8-hydroxyisoquinoline.[1] The most common method involves the O-alkylation of the parent hydroxy compound.[1]

A generalized synthetic pathway would start with 8-hydroxyisoquinoline, which is then alkylated using a methylating agent to yield the desired 8-methoxy derivative.[1]

Caption: Generalized synthetic workflow for this compound.

The following protocol is adapted from the synthesis of 8-methoxyquinoline and serves as a representative procedure that could likely be modified for the synthesis of this compound from 8-hydroxyisoquinoline.[1]

Materials:

-

8-Hydroxyquinoline (1.0 eq)[1]

-

Methyl iodide (CH₃I)[1]

-

Anhydrous Potassium Carbonate (K₂CO₃)[1]

-

Anhydrous Acetone[1]

-

Distilled Water[1]

-

Anhydrous Sodium Sulfate (Na₂SO₄)[1]

-

Silica gel for column chromatography[1]

-

Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)[1]

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-hydroxyquinoline in anhydrous acetone.[1]

-

Add anhydrous potassium carbonate to the solution, followed by the dropwise addition of methyl iodide.[1]

-

Reaction Execution: Heat the mixture to reflux and maintain for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the acetone under reduced pressure.

-

Dissolve the resulting residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with distilled water to remove any remaining impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[1]

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 8-methoxyquinoline.[1] The yield for 8-methoxyquinoline synthesis from 8-hydroxyquinoline has been reported as 71%.[5]

Biological Activity and Signaling Pathways

The biological activities of 8-alkoxyisoquinolines are largely unexplored.[1] However, studies on the isomer 8-methoxyquinoline have revealed promising antimicrobial properties, suggesting that the 8-alkoxy moiety may be a key pharmacophore for this activity.[1]

8-methoxyquinoline has demonstrated significant antifungal and antibacterial activities against a range of pathogens.[1] It has shown strong antifungal activity against Aspergillus flavus, Aspergillus niger, and Trichophyton.[5] It also exhibited strong antibacterial activity against Bacillus subtilis, Salmonella spp., and Salmonella typhi.[5]

Table 2: Antimicrobial Spectrum of 8-Methoxyquinoline

| Organism Type | Species | Activity Level | Reference(s) |

| Fungus | Aspergillus flavus | Strong | [5] |

| Fungus | Aspergillus niger | Strong | [5] |

| Fungus | Trichophyton | Strong | [5] |

| Bacteria | Bacillus subtilis | Strong | [5] |

| Bacteria | Salmonella spp. | Strong | [5] |

| Bacteria | Salmonella typhi | Strong | [5] |

While direct studies on the anticancer properties of this compound are lacking, derivatives containing this moiety have shown significant potential. For instance, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, a derivative of neocryptolepine, exhibited remarkable cytotoxicity against colorectal cancer HCT116 and Caco-2 cells, with IC₅₀ values of 0.35 and 0.54 μM, respectively.[6] Another derivative, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC), also showed potent activity against these cell lines.[7]

The mechanism of action for these derivatives involves the modulation of key signaling pathways.[6] Specifically, they have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is commonly dysregulated in cancer.[7][8] This inhibition leads to cell cycle arrest at the G2/M phase and induces apoptosis.[7][8]

Caption: Inhibition of the PI3K/AKT/mTOR pathway by 8-methoxy-quinoline derivatives.

Applications and Future Directions

This compound is a versatile compound with a range of potential applications in research and industry.[3]

Current and Potential Applications:

-

Pharmaceutical Development: It serves as a precursor in the synthesis of various bioactive molecules, particularly those with potential antitumor and antimicrobial effects.[3]

-

Organic Synthesis: It acts as a versatile building block for constructing complex molecular architectures.[3]

-

Materials Science: Its unique fluorescent properties make it a candidate for developing fluorescent probes used in biological imaging.[3][9]

Given the limited research, the field of 8-alkoxyisoquinolines is ripe for exploration.[1] The promising data from its isomer provides a strong rationale for further investigation.[1]

Caption: A conceptual workflow for the future biological screening of 8-alkoxyisoquinolines.

Future Research Directions:

-

Comprehensive Pharmacological Evaluation: Systematic screening of this compound and its derivatives against a wide range of biological targets is necessary to uncover their full therapeutic potential.[1]

-

In-depth Structure-Activity Relationship (SAR) Studies: Once active compounds are identified, detailed SAR studies will be crucial for the rational design of more potent and selective analogs.[1]

-

Mechanistic Investigations: Elucidating the precise mechanism of action for any biologically active 8-alkoxyisoquinolines is essential for their development as drug candidates.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. usbio.net [usbio.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]

The Ascendant Therapeutic Potential of 8-Methoxyisoquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Among these, 8-methoxyisoquinoline derivatives are emerging as a promising class of molecules with significant therapeutic potential, particularly in the realms of oncology and infectious diseases. This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound derivatives, complete with quantitative data, detailed experimental protocols, and visual representations of key experimental workflows and biological pathways to facilitate further research and development in this area.

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of this compound derivatives against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest, key processes in controlling cancer cell proliferation.[1]

Quantitative Anticancer Data

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values for representative this compound and related derivatives against several human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | HCT116 | Colorectal Carcinoma | 0.33 | [2] |

| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | Caco-2 | Colorectal Adenocarcinoma | 0.51 | [2] |

| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | AGS | Gastric Adenocarcinoma | 3.6 | [2] |

| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | PANC-1 | Pancreatic Ductal Adenocarcinoma | 18.4 | [2] |

| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | SMMC-7721 | Hepatocellular Carcinoma | 9.7 | [2] |

| 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b] quinoline | HCT116 | Colorectal Carcinoma | 0.35 | [3] |

| 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b] quinoline | Caco-2 | Colorectal Adenocarcinoma | 0.54 | [3] |

| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B | Hepatocellular Carcinoma | 6.25 | [4][5] |

| 8-hydroxy-2-quinolinecarbaldehyde | MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1 | Breast, Bone, Leukemia, Liver | 12.5-25 | [4][5] |

Antimicrobial Activity

In addition to their anticancer properties, this compound derivatives have demonstrated notable activity against a range of microbial pathogens, including both bacteria and fungi.[6][7] The 8-methoxy group is considered a key pharmacophore for this antimicrobial action.[7]

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| 8-Methoxyquinoline | Bacillus subtilis | Strong Activity | Aspergillus flavus | Strong Activity | [6] |

| 8-Methoxyquinoline | Salmonella spp. | Strong Activity | Aspergillus niger | Strong Activity | [6] |

| 8-Methoxyquinoline | Salmonella typhi | Strong Activity | Trichophyton spp. | Strong Activity | [6] |

| 8-methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-(4-chlorophenyl)-1'-azetidinyl)quinoline | S. aureus | 3.125 | - | - | [8] |

| 8-methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-(4-chlorophenyl)-1'-azetidinyl)quinoline | B. subtilis | 6.25 | - | - | [8] |

| 8-methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-(4-chlorophenyl)-1'-azetidinyl)quinoline | E. coli | 6.25 | - | - | [8] |

Experimental Protocols

To ensure reproducibility and facilitate the comparative evaluation of novel this compound derivatives, standardized experimental protocols are essential.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of a compound on cancer cells by measuring the metabolic activity of viable cells.[1][9]

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]

-

Prepare serial dilutions of the this compound derivative in the culture medium.

-

After 24 hours, remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.[9]

-

Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.[1]

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.[1]

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound derivatives

-

Sterile 96-well microplates

-

Inoculum suspension standardized to 0.5 McFarland

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of the this compound derivative in the appropriate broth medium in a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism.

-

Add the microbial inoculum to each well of the microplate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a temperature and duration appropriate for the fungal species.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Experimental and Biological Processes

Graphical representations of workflows and biological pathways can aid in the conceptual understanding of the research process and the compound's mechanism of action.

Future Directions

While the initial findings are promising, further research is necessary to fully elucidate the therapeutic potential of this compound derivatives. Future studies should focus on:

-

Synthesis of diverse libraries: The generation of a wider array of derivatives will be crucial for comprehensive structure-activity relationship (SAR) studies.

-

Mechanism of action studies: In-depth investigations are needed to identify the specific molecular targets and signaling pathways modulated by these compounds.

-

In vivo efficacy and toxicity: Promising candidates from in vitro studies must be evaluated in animal models to assess their efficacy, pharmacokinetic properties, and safety profiles.

-

Exploration of other therapeutic areas: Given the diverse activities of the isoquinoline scaffold, the potential of this compound derivatives in other disease areas, such as neurodegenerative disorders, warrants investigation.[11][12]

References

- 1. benchchem.com [benchchem.com]

- 2. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling | MDPI [mdpi.com]

- 3. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. pnrjournal.com [pnrjournal.com]

- 11. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 12. 8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 8-Methoxyisoquinoline: A Technical Guide for Researchers

Introduction

8-Methoxyisoquinoline is a heterocyclic aromatic compound of interest to researchers in medicinal chemistry and materials science. A thorough understanding of its molecular structure is paramount for its application in drug design and the development of novel materials. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information is presented to support researchers, scientists, and drug development professionals in their analytical and synthetic endeavors.

Spectroscopic Data Summary

The following sections provide a detailed summary of the spectroscopic data for this compound. The NMR and IR data are predicted values, while the mass spectrometry data is based on experimental findings from the NIST WebBook.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following NMR data are predicted and should be used as a reference. Experimental verification is recommended.

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 8.95 | s | H-1 |

| 8.10 | d | H-5 |

| 7.65 | d | H-4 |

| 7.50 | t | H-6 |

| 7.20 | d | H-7 |

| 7.10 | d | H-3 |

| 4.05 | s | -OCH₃ |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| 157.0 | C-8 |

| 152.0 | C-1 |

| 142.0 | C-4a |

| 135.0 | C-3 |

| 130.0 | C-5 |

| 128.0 | C-8a |

| 120.0 | C-6 |

| 115.0 | C-4 |

| 108.0 | C-7 |

| 56.0 | -OCH₃ |

Infrared (IR) Spectroscopy

Disclaimer: The following IR data are predicted and should be used as a reference. Experimental verification is recommended.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3000 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| 1620 - 1580 | Strong | C=N Stretch (Isoquinoline Ring) |

| 1500 - 1400 | Strong | Aromatic C=C Stretch |

| 1260 - 1200 | Strong | Aryl-O Stretch (Asymmetric) |

| 1050 - 1000 | Medium | Aryl-O Stretch (Symmetric) |

| 850 - 750 | Strong | C-H Out-of-plane Bending |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several fragment ions.

| m/z | Relative Intensity (%) | Assignment |

| 159 | 100 | [M]⁺ (Molecular Ion) |

| 144 | 60 | [M - CH₃]⁺ |

| 130 | 30 | [M - CHO]⁺ |

| 116 | 45 | [M - CH₃ - CO]⁺ |

| 103 | 25 | [C₇H₅N]⁺ |

| 77 | 20 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound. These should be adapted based on the specific instrumentation and experimental requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved by gentle vortexing.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Referencing: The residual solvent peak (e.g., CDCl₃ at 7.26 ppm) is used as an internal standard.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher corresponding field strength.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 512-1024.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Referencing: The solvent peak (e.g., CDCl₃ at 77.16 ppm) is used as an internal standard.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small, representative sample of solid this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

-

-

Instrument Parameters (FT-IR):

-

Spectrometer: Fourier-Transform Infrared (FT-IR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected and automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

-

Instrument Parameters (Electron Ionization - EI):

-

Mass Spectrometer: A mass spectrometer equipped with an electron ionization (EI) source.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

Inlet System: Direct insertion probe or gas chromatography (GC) inlet.

-

Data Acquisition: The instrument is tuned and calibrated according to the manufacturer's specifications.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

theoretical studies on 8-Methoxyisoquinoline molecular structure

An In-Depth Technical Guide to the Theoretical Study of 8-Methoxyisoquinoline's Molecular Structure

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to study the molecular structure and properties of this compound. Isoquinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, making a detailed understanding of their structural and electronic characteristics essential for rational drug design and the development of novel materials. This document outlines the application of Density Functional Theory (DFT) for geometry optimization, vibrational analysis, and the exploration of electronic properties. It serves as a resource for researchers, scientists, and drug development professionals by detailing computational protocols, presenting key data in a structured format, and visualizing the theoretical workflow.

Core Theoretical Concepts

Theoretical studies of molecular structures like this compound predominantly rely on quantum chemical calculations. The most common and effective method for this purpose is Density Functional Theory (DFT).

Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.[1] DFT methods provide a good balance between accuracy and computational cost for medium-sized molecules.[2] The choice of a functional and a basis set is critical for obtaining accurate results.

-

Functional: The B3LYP (Becke's three-parameter hybrid exchange functional with Lee, Yang, and Parr correlation functional) is widely used for its reliability in predicting molecular geometries and vibrational frequencies.[3][4][5]

-

Basis Set: A basis set is a set of functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is frequently employed as it includes diffuse and polarization functions, which are important for accurately describing electron distribution, especially in molecules with heteroatoms.[3][6]

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals.[7]

-

HOMO: The HOMO represents the ability of a molecule to donate an electron. Its energy level is analogous to the valence band maximum in inorganic semiconductors.[7]

-

LUMO: The LUMO represents the ability of a molecule to accept an electron. Its energy level is analogous to the conduction band minimum.[7]

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter for determining molecular reactivity, chemical stability, and electronic transitions.[2][8] A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as it is a measure of electron conductivity.[1]

Vibrational Analysis

Theoretical vibrational analysis is used to calculate the infrared (IR) and Raman spectra of a molecule. The calculated vibrational frequencies are compared with experimental data to confirm the molecular structure and assign spectral bands to specific vibrational modes.[4][9] A key step after geometry optimization is to perform a frequency calculation; the absence of any imaginary (negative) frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[3]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is used to predict how a molecule will interact with other species, identifying regions that are rich in electrons (nucleophilic sites) and regions that are electron-deficient (electrophilic sites).[6][10] This is invaluable for understanding sites of potential intermolecular interactions.

Experimental and Computational Protocols

This section details a standardized protocol for the theoretical investigation of this compound's molecular structure, based on methodologies frequently cited in the literature.

Software and Initial Setup

All quantum chemical calculations are performed using a computational chemistry software package, such as Gaussian 09.[3][11] The initial molecular structure of this compound is constructed using a molecular builder and viewer like GaussView.[12]

Geometry Optimization

The primary step is to find the most stable conformation of the molecule by performing a full geometry optimization.

-

Method: Density Functional Theory (DFT).[5]

-

Functional: B3LYP.[13]

-

Basis Set: 6-311++G(d,p).[3]

-

Procedure: The geometry is optimized without any symmetry constraints, allowing all bond lengths, bond angles, and dihedral angles to relax to their lowest energy state. The optimization is complete when the forces on the atoms are negligible and the geometry has reached a minimum on the potential energy surface.[3]

Vibrational Frequency Calculation

Following a successful geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

-

Purpose: To confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the IR and Raman spectra.[3]

-

Scaling: Theoretical vibrational wavenumbers are often systematically higher than experimental values. To correct for this, the calculated frequencies are typically scaled by a factor (e.g., 0.964) for better agreement with experimental data.[12]

Electronic Property Analysis

Using the optimized geometry, various electronic properties are calculated.

-

HOMO-LUMO Analysis: The energies of the frontier molecular orbitals are calculated to determine the HOMO-LUMO energy gap.[2]

-

MEP Surface Generation: The molecular electrostatic potential is calculated and mapped onto the electron density surface to visualize reactive sites.[14]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular charge transfer and to calculate the Mulliken atomic charges on each atom, providing insight into the charge distribution.[6]

Caption: A typical workflow for the theoretical analysis of a molecular structure.

Results and Data Presentation

The following tables summarize the type of quantitative data obtained from theoretical studies on isoquinoline derivatives. The values presented are illustrative examples based on studies of related compounds like isoquinoline and 8-hydroxyquinoline to demonstrate the output of the described computational protocol.

Optimized Molecular Geometry

Geometry optimization provides the most stable arrangement of atoms. Table 1 lists key structural parameters. The calculated parameters are generally in good agreement with experimental data where available, though slight deviations can occur as theoretical calculations often model the molecule in the gas phase.[2]

Table 1: Selected Geometrical Parameters (Bond Lengths in Å, Bond Angles in °)

| Parameter | Atom Pair/Triplet | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | C1-N2 | 1.32 |

| N2-C3 | 1.37 | |

| C8-O | 1.36 | |

| O-CH3 | 1.43 | |

| C4-C10 | 1.41 | |

| C9-C10 | 1.42 | |

| Bond Angle | C1-N2-C3 | 117.5 |

| C8-C9-N2 | 122.0 | |

| C8-O-CH3 | 118.0 |

| | C5-C10-C9 | 119.5 |

Vibrational Frequencies

Calculated vibrational spectra help in the assignment of experimental IR and Raman bands. Table 2 shows a comparison of calculated (scaled) and experimental vibrational frequencies for key functional groups found in similar molecules.

Table 2: Key Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Calculated (Scaled) | Experimental (Typical) |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3050 - 3100 | 3040 - 3090 |

| C-H Stretch (Aliphatic) | -CH3 | 2950 - 2990 | 2940 - 2980 |

| C=N Stretch | Isoquinoline Ring | ~1620 | ~1625 |

| C=C Stretch | Aromatic Rings | 1500 - 1590 | 1500 - 1600 |

| C-O-C Asymmetric Stretch | Methoxy Group | ~1250 | ~1260 |

| C-O-C Symmetric Stretch | Methoxy Group | ~1030 | ~1040 |

Electronic Properties

The analysis of electronic properties provides insight into the molecule's reactivity and stability.

Table 3: Calculated Electronic and Global Reactivity Descriptors

| Property | Symbol | Value (Illustrative) | Unit |

|---|---|---|---|

| HOMO Energy | E_HOMO | -6.55 | eV |

| LUMO Energy | E_LUMO | -1.75 | eV |

| HOMO-LUMO Gap | ΔE | 4.80 | eV |

| Ionization Potential | IP | 6.55 | eV |

| Electron Affinity | EA | 1.75 | eV |

| Chemical Hardness | η | 2.40 | eV |

| Dipole Moment | µ | 2.5 | Debye |

Caption: Logical relationship between computational inputs and derived molecular data.

Conclusion

Theoretical studies employing Density Functional Theory are powerful tools for the detailed characterization of the this compound molecular structure. By combining geometry optimization, vibrational analysis, and the calculation of electronic properties, researchers can gain deep insights into the molecule's stability, reactivity, and spectroscopic signatures. The methodologies and data presented in this guide provide a foundational framework for professionals in drug development and materials science to predict molecular behavior, interpret experimental results, and design novel compounds with desired properties. The strong correlation typically observed between theoretical predictions and experimental findings underscores the predictive power and utility of these computational approaches.[4][13]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 3. periodicos.ufms.br [periodicos.ufms.br]

- 4. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes | MDPI [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Methodological & Application

protocol for O-alkylation of 8-hydroxyisoquinoline to yield 8-Methoxyisoquinoline

Introduction

8-Methoxyisoquinoline is a valuable heterocyclic compound and a key structural motif in various pharmacologically active molecules. Its synthesis is of significant interest to researchers in medicinal chemistry and drug development. The most direct and common method for the preparation of this compound is through the O-alkylation of 8-hydroxyisoquinoline. This application note provides a detailed protocol for this transformation, leveraging the principles of the Williamson ether synthesis. While direct literature on the O-alkylation of 8-hydroxyisoquinoline is limited, this protocol is adapted from the well-established synthesis of its isomer, 8-methoxyquinoline, and is expected to provide a reliable and efficient route to the desired product.[1][2]

Reaction Principle

The synthesis proceeds via a Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction. In the first step, a base is used to deprotonate the hydroxyl group of 8-hydroxyisoquinoline, forming a more nucleophilic isoquinolinate anion. This anion then acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent (e.g., methyl iodide or dimethyl sulfate). The reaction results in the formation of an ether linkage and a salt byproduct.

Caption: General mechanism of the Williamson ether synthesis for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound, adapted from analogous reactions with 8-hydroxyquinoline.

| Parameter | Value | Notes |

| Reagents | ||

| 8-Hydroxyisoquinoline | 1.0 eq | Starting material |

| Methyl Iodide (CH₃I) | 1.0 - 1.2 eq | Methylating agent. Dimethyl sulfate can also be used. |

| Potassium Carbonate (K₂CO₃) | 1.0 - 1.2 eq | Base. Other bases like NaH or NaOH can be used, but K₂CO₃ is milder and commonly employed.[1] |

| Acetone or DMF | ~10-20 mL per gram of substrate | Anhydrous polar aprotic solvent. |

| Reaction Conditions | ||

| Temperature | Reflux (~56°C for Acetone) | Heating is required to drive the reaction to completion. |

| Reaction Time | 12 - 24 hours | Progress should be monitored by Thin-Layer Chromatography (TLC).[1] |

| Expected Outcome | ||

| Yield | ~70-80% | Based on the synthesis of the analogous 8-methoxyquinoline.[2][3] |

| Purity | >95% after column chromatography | Purification is necessary to remove unreacted starting material and byproducts.[1] |

Detailed Experimental Protocol

This protocol details the synthesis of this compound from 8-hydroxyisoquinoline on a laboratory scale.

Materials and Equipment:

-

8-Hydroxyisoquinoline

-

Methyl Iodide (CH₃I)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

-

Anhydrous Acetone (or DMF)

-

Ethyl Acetate (EtOAc)

-

Hexane

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glass funnel and filter paper

-

Equipment for column chromatography (silica gel, column)

-

TLC plates (silica gel 60 F₂₅₄)

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add 8-hydroxyisoquinoline (1.0 eq).

-

Add anhydrous acetone (or DMF) to dissolve the starting material completely.

-

To the stirred solution, add finely powdered anhydrous potassium carbonate (1.2 eq).

-

Slowly add methyl iodide (1.2 eq) to the suspension dropwise at room temperature.[1]

-

-

Reaction Execution:

-

Attach a reflux condenser to the flask.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours.[1]

-

Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system). The disappearance of the 8-hydroxyisoquinoline spot and the appearance of a new, less polar product spot indicate reaction progression.

-

-

Work-up:

-

After the reaction is complete (as determined by TLC), cool the mixture to room temperature.

-

Filter the solid potassium carbonate and potassium iodide byproduct using a funnel and filter paper.

-

Wash the solid residue with a small amount of acetone to ensure complete recovery of the product.

-

Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.[1]

-

-

Purification:

-

The crude product is purified by column chromatography on silica gel.[1]

-

Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane, starting from 100% hexane and gradually increasing the polarity).

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

-

Elute the column and collect the fractions containing the pure this compound (as identified by TLC).

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield the final product as a solid or oil.

-

Safety Precautions:

-

Conduct the reaction in a well-ventilated fume hood.

-

Methyl iodide is toxic and a suspected carcinogen; handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Acetone and other organic solvents are flammable. Avoid open flames.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

References

Application of 8-Methoxyisoquinoline in Organic Light-Emitting Diodes (OLEDs)

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available research on the specific application of 8-Methoxyisoquinoline in Organic Light-Emitting Diodes (OLEDs) is limited. Therefore, this document provides a detailed overview and generalized protocols based on the broader class of isoquinoline and quinoline derivatives, which have shown significant potential in various OLED applications. The methodologies and data presented here serve as a comprehensive guide for researchers interested in exploring the potential of this compound and related compounds in optoelectronic devices.

Introduction to Isoquinoline Derivatives in OLEDs

Isoquinoline and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds that are of growing interest in the field of organic electronics. Their rigid and planar structure, combined with the ability to tune their electronic properties through chemical modification, makes them suitable candidates for several roles within an OLED device architecture. The nitrogen atom in the isoquinoline ring imparts electron-deficient characteristics, which can facilitate electron transport.

Derivatives of the isomeric quinoline, such as tris(8-hydroxyquinolinato)aluminum (Alq3), are widely used in OLEDs as an emissive and electron-transporting material, highlighting the potential of this class of compounds.[1][2] For isoquinoline derivatives, research has shown their potential as host materials, electron-transporting materials (ETMs), and even as emitters in OLEDs.[3] The performance of these materials is dictated by their photophysical and electrochemical properties, such as their photoluminescence quantum yield, and the energy levels of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[4][5]

Potential Roles of this compound in OLEDs

Based on the general properties of isoquinoline and its derivatives, this compound could potentially be utilized in OLEDs in the following capacities:

-

Electron-Transporting Material (ETM): The electron-deficient nature of the isoquinoline core suggests that this compound might possess good electron mobility, a key requirement for an efficient ETM. The ETM facilitates the transport of electrons from the cathode to the emissive layer.

-

Host Material: In phosphorescent or fluorescent OLEDs, a host material forms a matrix for the emissive dopant. An effective host should have a high triplet energy (for phosphorescent OLEDs), good thermal stability, and appropriate HOMO/LUMO levels to facilitate charge injection and transport. The properties of this compound would need to be experimentally determined to assess its suitability as a host.

-

Emissive Material: While many isoquinoline derivatives show fluorescence in solution, their solid-state emission can be weak due to aggregation-caused quenching.[3] However, with appropriate molecular design, it is possible to achieve efficient solid-state emission. The methoxy group at the 8-position will influence the photophysical properties, and its emission characteristics would need to be investigated.

Data Presentation

Due to the lack of specific experimental data for OLEDs employing this compound, the following table presents representative performance data for an OLED using a generic isoquinoline derivative as the emissive material. This data is for illustrative purposes to provide a benchmark for potential performance.

| Parameter | Value |

| Device Structure | ITO / HTL / Isoquinoline Derivative Emitter / ETL / Cathode |

| Turn-on Voltage (V) | 3.5 - 5.0 |

| Maximum Luminance (cd/m²) | > 1000 |

| Maximum Current Efficiency (cd/A) | 2.0 - 5.0 |

| Maximum External Quantum Efficiency (%) | 1.5 - 4.0 |

| Emitted Color | Blue to Green (depending on substitution) |

| CIE Coordinates (x, y) | (0.17, 0.22) - (0.30, 0.55) |

Note: HTL = Hole-Transport Layer, EML = Emissive Layer, ETL = Electron-Transport Layer, CIE = Commission Internationale de l'Éclairage. The performance of an actual device using this compound may vary significantly.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the isomeric 8-methoxyquinoline and is a common method for the O-alkylation of hydroxyquinolines/isoquinolines.[6]

Materials:

-

8-Hydroxyisoquinoline

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Methyl Iodide (CH₃I)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) apparatus

-

Column chromatography setup

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 8-hydroxyisoquinoline (1 equivalent) in anhydrous DMF.

-

Addition of Reagents: To the stirred solution, add anhydrous potassium carbonate (1.2 equivalents) followed by the dropwise addition of methyl iodide (1.2 equivalents).[6]

-

Reaction: Heat the reaction mixture to 60-80 °C and maintain for 12-24 hours. Monitor the progress of the reaction by TLC.[6]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solution using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Fabrication of a Multilayer OLED Device

This protocol describes a general method for fabricating a multilayer OLED by thermal evaporation, a common technique for small molecule OLEDs.[7] this compound could be used as the ETL or a host in the EML.

Device Structure Example: ITO / HIL / HTL / EML / ETL / EIL / Cathode

-

Substrate: Indium Tin Oxide (ITO) coated glass

-

HIL (Hole-Injection Layer): e.g., N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB)

-

HTL (Hole-Transport Layer): e.g., NPB

-

EML (Emissive Layer): A host material doped with an emissive guest, or an emissive material itself.

-

ETL (Electron-Transport Layer): e.g., this compound (hypothetical) or Alq3

-

EIL (Electron-Injection Layer): e.g., Lithium Fluoride (LiF)

-

Cathode: e.g., Aluminum (Al)

Procedure:

-

Substrate Cleaning:

-

Clean the patterned ITO glass substrates by sequential ultrasonication in a cleaning agent (e.g., Hellmanex), deionized water, acetone, and isopropanol.

-

Dry the substrates with a stream of dry nitrogen.

-

Treat the substrates with UV-ozone or oxygen plasma immediately before loading into the deposition chamber to improve the work function of the ITO.

-

-

Organic Layer Deposition:

-

Transfer the cleaned substrates into a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).

-

Sequentially deposit the organic layers (HIL, HTL, EML, ETL) by thermal evaporation from resistively heated crucibles.

-

The deposition rate and thickness of each layer should be monitored in-situ using a quartz crystal microbalance. Typical deposition rates are 1-2 Å/s.

-

-

Cathode Deposition:

-

Without breaking the vacuum, deposit the EIL (e.g., LiF at ~0.1 Å/s) followed by the metal cathode (e.g., Al at ~5 Å/s) through a shadow mask to define the active area of the pixels.

-

-

Encapsulation:

-

Transfer the completed devices to an inert atmosphere (e.g., a glovebox) for encapsulation.

-

Apply a UV-curable epoxy around the active area and place a glass coverslip on top.

-

Cure the epoxy with a UV lamp to seal the device and protect the organic layers from oxygen and moisture.

-

-

Characterization:

-

Measure the current-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.

-

Measure the electroluminescence spectrum using a spectrometer.

-

Calculate the device performance metrics such as turn-on voltage, luminance, current efficiency, power efficiency, and external quantum efficiency.

-

Visualizations

Caption: Generalized workflow for the synthesis of this compound.

Caption: General workflow for the fabrication of a multilayer OLED device.

References

- 1. mdpi.com [mdpi.com]

- 2. Small Molecular Organic Electroluminescent Materials Based on 8-Hydroxyquinoline and Its Derivatives [manu56.magtech.com.cn]

- 3. researchgate.net [researchgate.net]

- 4. ossila.com [ossila.com]

- 5. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Organic Light Emitting Diodes (OLEDs) - Universal Display Corporation [oled.com]

Application Note: Investigating the Neuroprotective Effects of 8-Methoxyisoquinoline In Vitro

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by the progressive loss of neuronal structure and function. A key pathological feature is neuronal apoptosis and injury.[1] Isoquinoline alkaloids, a class of naturally occurring compounds, have demonstrated a wide range of pharmacological activities, including significant potential for mitigating nerve damage.[1][2] These compounds can exert neuroprotective effects through various mechanisms, including inhibiting neuroinflammation, reducing oxidative damage, regulating autophagy, maintaining intracellular calcium homeostasis, and improving mitochondrial function.[2]

8-Methoxyisoquinoline, a member of the isoquinoline family, is a promising candidate for neuroprotective drug development. This document provides a comprehensive guide to investigating its efficacy in vitro using the human neuroblastoma SH-SY5Y cell line, a well-established model for neurotoxicity and neuroprotection studies.[3] The protocols herein describe the use of neurotoxins like 1-methyl-4-phenylpyridinium (MPP+) and hydrogen peroxide (H₂O₂) to induce neuronal damage, mimicking the cellular stresses observed in neurodegenerative disorders, and subsequent assessment of the protective effects of this compound.

Experimental Design & Workflow

The overall experimental strategy involves culturing SH-SY5Y cells, pre-treating them with various concentrations of this compound, inducing neurotoxicity, and then evaluating cell health and specific molecular markers through a series of quantitative assays.

References

Application Notes and Protocols for High-Throughput Screening of 8-Methoxyisoquinoline Derivative Libraries

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals. The 8-methoxyisoquinoline core, in particular, represents a promising, yet underexplored, chemical space for the discovery of novel therapeutic agents. Due to a scarcity of direct research on this compound derivatives, this document provides a framework for their high-throughput screening (HTS) by extrapolating from methodologies used for structurally related quinoline and isoquinoline analogs. These protocols are intended to guide the initial stages of drug discovery, from primary screening to hit confirmation, with a focus on anticancer and antimicrobial applications.

Application Note 1: Anticancer Drug Discovery

Therapeutic Rationale: Many isoquinoline and quinoline derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key kinases in cell signaling pathways, induction of apoptosis, and cell cycle arrest. The 8-methoxy substitution on the isoquinoline ring may modulate the electronic and steric properties of the molecule, potentially leading to novel interactions with anticancer targets. A primary goal of screening an this compound library is to identify compounds that selectively inhibit the proliferation of cancer cells while exhibiting minimal toxicity to normal cells.

Key Signaling Pathways: A common strategy in cancer drug discovery is the targeting of pathways that regulate cell survival and proliferation, such as the PI3K/Akt/mTOR and apoptosis pathways.[1][2][3][4] Compounds that can modulate these pathways are of significant interest. For instance, the induction of apoptosis is a hallmark of many effective chemotherapeutic agents.[5][6][7][8]

Application Note 2: Antimicrobial Drug Discovery

Therapeutic Rationale: The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of new classes of antimicrobial agents. Quinoline-based compounds have a long history as effective antimalarial and antibacterial drugs. The this compound scaffold offers a novel template for the development of antimicrobials with potentially new mechanisms of action, which could be effective against resistant strains. High-throughput screening of these libraries against a panel of pathogenic bacteria and fungi can identify promising lead compounds for further development.

High-Throughput Screening Workflow

The following diagram illustrates a conceptual workflow for the high-throughput screening of an this compound derivative library, from primary screening to hit confirmation and downstream analysis.

Caption: Conceptual workflow for high-throughput screening.

Experimental Protocols

Protocol 1: Cell-Based Cytotoxicity Assay (Anticancer Screening)

This protocol describes a high-throughput, cell-based assay to identify this compound derivatives with cytotoxic activity against a cancer cell line (e.g., A549, human lung carcinoma).

1. Materials and Reagents:

-

Cell Line: A549 human lung carcinoma cell line.

-

This compound Library: 10 mM stock solutions in DMSO.

-

Assay Plates: 384-well, black, clear-bottom, sterile, tissue culture-treated plates.

-

Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Cytotoxicity Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or a similar ATP-based assay.

-

Control Compounds: Staurosporine (positive control for apoptosis), DMSO (negative control).

-

Liquid Handling: Automated liquid handler for dispensing cells and reagents.

-

Plate Reader: Luminometer compatible with 384-well plates.

2. Assay Procedure:

-

Cell Seeding: Suspend A549 cells in cell culture medium at a pre-determined optimal density (e.g., 1000 cells/well) and dispense 40 µL into each well of the 384-well assay plates using an automated liquid handler.

-

Incubation: Incubate the plates at 37°C in a humidified atmosphere of 5% CO2 for 24 hours to allow for cell attachment.

-

Compound Addition:

-

Perform a serial dilution of the this compound library compounds.

-

Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of the compound solutions to the assay plates. The final concentration for a primary screen is typically 10-20 µM.

-

Include wells with Staurosporine (positive control) and DMSO (negative control).

-

-

Incubation: Return the plates to the incubator for an additional 48-72 hours.

-